molecular formula C12H15N3 B13773358 1H-Pyrrolo[2,3-B]pyridine, 4-(1-piperidinyl)-

1H-Pyrrolo[2,3-B]pyridine, 4-(1-piperidinyl)-

Cat. No.: B13773358
M. Wt: 201.27 g/mol
InChI Key: QTWWJUWXADSYNH-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-B]pyridine, 4-(1-piperidinyl)- is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-B]pyridine, 4-(1-piperidinyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyridine derivatives with piperidine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[2,3-B]pyridine, 4-(1-piperidinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine, 4-(1-piperidinyl)- involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes and receptors, modulating signaling pathways such as the fibroblast growth factor receptor (FGFR) pathway. This modulation can lead to the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth .

Comparison with Similar Compounds

  • 1H-Pyrrolo[3,2-B]pyridine
  • 1H-Pyrrolo[2,3-C]pyridine
  • 1H-Pyrrolo[2,3-D]pyrimidine

Comparison: 1H-Pyrrolo[2,3-B]pyridine, 4-(1-piperidinyl)- stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits higher potency in inhibiting specific targets such as FGFR, making it a valuable lead compound in drug discovery .

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

4-piperidin-1-yl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C12H15N3/c1-2-8-15(9-3-1)11-5-7-14-12-10(11)4-6-13-12/h4-7H,1-3,8-9H2,(H,13,14)

InChI Key

QTWWJUWXADSYNH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C3C=CNC3=NC=C2

Origin of Product

United States

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